molecular formula C15H14BrN5O2 B11428168 N-(4-bromophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

N-(4-bromophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

Cat. No.: B11428168
M. Wt: 376.21 g/mol
InChI Key: MCWDGVQIFZPMOE-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of the bromophenyl group and the triazolopyrimidine scaffold contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives.

    Hydroxylation and Methylation: Hydroxylation and methylation reactions are carried out to introduce the hydroxy and methyl groups at specific positions on the triazolopyrimidine ring.

    Amidation: The final step involves the formation of the amide bond, linking the propanamide moiety to the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form dehalogenated products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANAMIDE is unique due to the specific combination of functional groups and the triazolopyrimidine scaffold, which contributes to its potent biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C15H14BrN5O2

Molecular Weight

376.21 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide

InChI

InChI=1S/C15H14BrN5O2/c1-9-12(14(23)21-15(19-9)17-8-18-21)6-7-13(22)20-11-4-2-10(16)3-5-11/h2-5,8H,6-7H2,1H3,(H,20,22)(H,17,18,19)

InChI Key

MCWDGVQIFZPMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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